Arugomycin was originally extracted from Micromonospora purpurea, a soil-dwelling actinomycete. This organism is known for producing a variety of bioactive compounds, including other antibiotics. The extraction process typically involves solvent extraction followed by various chromatographic techniques to isolate the antibiotic from the fermentation broth .
Arugomycin is classified as an anthracycline, a group of drugs that are primarily used in cancer chemotherapy. Anthracyclines are characterized by their ability to intercalate DNA, disrupting replication and transcription processes in rapidly dividing cells. Arugomycin's unique structural features differentiate it from other well-known anthracyclines such as doxorubicin and daunorubicin, potentially offering different pharmacological profiles .
The synthesis of Arugomycin has been achieved through various methods, primarily focusing on glycosylation techniques. A notable approach involves reagent-controlled α-selective dehydrative glycosylation, which allows for the formation of α-linkages with high selectivity. This method utilizes cyclopropenium activation to facilitate the synthesis of complex oligosaccharides that are components of Arugomycin .
The total synthesis of Arugomycin involves multiple steps, including the preparation of monosaccharide building blocks and their subsequent coupling. The synthesis pathway has been optimized to enhance yields and minimize byproducts. For instance, a convergent [2 + 2] coupling strategy has been employed to construct the tetrasaccharide fragment of Arugomycin, which is critical for its biological activity .
Arugomycin features a complex molecular structure typical of anthracyclines, characterized by a tetracyclic ring system fused with sugar moieties. The specific arrangement of hydroxyl groups and glycosidic linkages contributes to its biological activity.
The molecular formula for Arugomycin is C₁₄H₁₉N₃O₁₃S, and it has a molecular weight of approximately 365.37 g/mol. Detailed structural analysis reveals the presence of a chromophore that is essential for its antibiotic action .
Arugomycin undergoes various chemical reactions typical for anthracycline antibiotics, including oxidation and reduction processes that can alter its biological activity. The compound can also participate in glycosylation reactions, which are crucial for forming its complex sugar structures.
The reactions involving Arugomycin often require specific conditions to achieve desired selectivity and yields. For instance, optimizing temperature and reagent concentrations can significantly impact the efficiency of glycosylation reactions .
The mechanism by which Arugomycin exerts its antibacterial effects involves intercalation into bacterial DNA, disrupting replication and transcription processes. This action leads to cell cycle arrest and ultimately cell death.
Studies have shown that Arugomycin displays potent activity against Gram-positive bacteria, with minimum inhibitory concentrations indicating effectiveness comparable to established antibiotics . Its unique structure may contribute to a different interaction profile with bacterial enzymes compared to other anthracyclines.
Arugomycin is typically presented as a crystalline solid with a characteristic color due to its chromophoric structure. It is soluble in polar solvents such as water and methanol but exhibits limited solubility in non-polar solvents.
The compound demonstrates stability under acidic conditions but can degrade under alkaline environments or prolonged exposure to light. Its reactivity profile includes susceptibility to oxidation and potential interactions with nucleophiles due to its electrophilic sites .
Scientific Uses
Arugomycin's primary application lies in its potential as an antibiotic agent against resistant bacterial strains. Research continues into its use in combination therapies for enhanced efficacy against infections that are difficult to treat with conventional antibiotics. Additionally, studies are exploring its role in cancer therapy due to its structural similarities with other anthracycline drugs .
Streptomyces violaceochromogenes is a Gram-positive, filamentous soil bacterium first taxonomically described by Pridham in 1970 [1] [5]. This actinomycete species is characterized by its violet-grey aerial hyphae and rectus-flexibilis spore chains, with optimal growth occurring at 28–30°C and pH 6–7 [1] [3]. The strain produces distinctive olive to beige substrate mycelia and diffusible pigments on International Streptomyces Project (ISP) media, particularly ISP6 [3] [5]. Phylogenetic analysis of the 16S rRNA gene confirms close evolutionary relationships with S. iakyrus (99% similarity), though S. violaceochromogenes is distinguished genomically by its unique capacity for arugomycin biosynthesis [3]. The species exhibits significant enzymatic activity, including high alkaline phosphatase, leucine arylamidase, and N-acetyl-glucoseamidase production, which correlate with secondary metabolic versatility [3] [6].
S. violaceochromogenes strain 1098-AV2 (deposited as NRRL B-5427) is the primary arugomycin producer, initially isolated from terrestrial soil ecosystems [1] [4]. This strain also synthesizes structurally diverse antibiotics, including cinerubins X/Y and viriplanin D, indicating a genetically encoded capacity for complex polyketide assembly [1] [5]. Biosynthetic gene cluster analyses suggest evolutionary linkages to anthracycline pathways, particularly through shared polyketide synthase (PKS) modules and tailoring enzymes [8] [10].
Table 1: Taxonomic and Biochemical Profile of S. violaceochromogenes
Characteristic | Description |
---|---|
Taxonomic Classification | Domain: Bacteria; Phylum: Actinomycetota; Genus: Streptomyces |
Morphology | Violet-grey aerial hyphae; Rectus-flexibilis spores; Olive-beige substrate mycelium |
Optimal Growth Conditions | Temperature: 28–30°C; pH: 6–7; Salt tolerance: ≤2.5% NaCl |
Enzymatic Activities (High) | Alkaline phosphatase, Leucine arylamidase, N-acetyl-β-glucoseamidase |
GenBank Accession | NRRL B-5427 (Type strain for arugomycin production) |
Arugomycin production employs submerged fermentation in complex media, with carbon and nitrogen sources critically influencing yield. Glucose concentrations >2% trigger carbon catabolite repression (CCR), reducing arugomycin titers by >50% through transcriptional inhibition of polyketide synthase genes [6] [9]. Slow-utilizing carbon sources like glycerol or starch alleviate CCR, enhancing titers to 120–150 mg/L [9]. Nitrogen optimization studies demonstrate that soybean meal (1.5% w/v) outperforms inorganic sources, providing amino acid precursors for polyketide backbone assembly [6].
Fermentation parameters are systematically optimized:
Strain improvement via UV mutagenesis (254 nm, 90–120s exposure) generates hyper-producing mutants with 2.3-fold yield increases [6]. Process engineering further enhances productivity:
Table 2: Optimized Fermentation Parameters for Arugomycin Production
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Carbon Source | Glycerol (3% w/v) | 150 mg/L (vs. 60 mg/L with glucose) |
Nitrogen Source | Soybean meal (1.5% w/v) | 40% increase over ammonium sulfate |
Temperature Shift | 28°C → 26°C at 48h | Stabilizes production phase metabolism |
Dissolved Oxygen | ≥30% saturation | Prevents anaerobic byproduct accumulation |
Fermentation Time | 144–168 hours | Captures peak idiophase production |
Arugomycin recovery employs a multi-step process leveraging its amphiphilic properties. Fermentation broth is acidified to pH 2.5–3.0 with phosphoric acid, followed by solvent extraction using ethyl acetate (1:1 v/v). This primary extraction captures >85% of crude arugomycin, concentrating it from the aqueous phase [4] [10].
Further purification integrates chromatographic methods:
The chromophore arugorol (4′-epi-nogalarol) is released via mild acid hydrolysis (0.1N HCl, 50°C), confirming the anthracycline scaffold’s structural relationship to nogalamycin derivatives [4] [10]. Purity is validated by HPLC (C18 column; acetonitrile:water 65:35; retention time = 12.7 min) and mass spectrometry ([M+H]+ m/z 1694.7) [2] [4].
Table 3: Purification Workflow and Yield of Arugomycin
Purification Step | Conditions | Recovery (%) | Purity (%) |
---|---|---|---|
Acidification & Extraction | pH 2.5; Ethyl acetate (1:1 v/v) | 85–90 | 15–20 |
Silicic Acid Chromatography | Chloroform:methanol gradient (95:5 → 70:30) | 75–80 | 60–65 |
Sephadex LH-20 Filtration | Methanol elution; 1.2–1.5 CV | 90–95 | 85–90 |
Crystallization | Methanol/water (8:2); 4°C | 80–85 | >95 |
Table 4: Key Chemical Identifiers of Arugomycin
Property | Value |
---|---|
CAS Registry Number | 88465-80-9 |
Molecular Formula | C₈₀H₁₁₂N₂O₃₇ |
Molecular Weight | 1693.7 g/mol |
Chromophore | Arugorol (4'-epi-nogalarol) |
Sugar Moieties | Diginosyl-decilonitrosyl-2-deoxyfucose; (4-O-fumaryl-diginosyl)-diginosyl-2-deoxyfucosyl-diginose |
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